(R)-1-benzyl-3-(2-iodoethyl)pyrrolidine
Description
Contextual Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry
Chiral pyrrolidine scaffolds are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and catalysts. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a rigid and stereochemically defined framework that is crucial for molecular recognition and biological activity. nih.govmdpi.comresearchgate.netmdpi.com
The significance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. researchgate.net Chiral pyrrolidine derivatives are extensively utilized as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of enantiomerically pure drugs. nih.govmdpi.com Their prevalence in FDA-approved drugs underscores their importance in medicinal chemistry. The stereogenic centers within the pyrrolidine ring allow for precise spatial orientation of substituents, which is critical for effective interaction with biological targets such as enzymes and receptors. researchgate.netfrontiersin.org
Overview of Halogenated Aliphatic Moieties in Synthetic Methodologies
Halogenated aliphatic moieties are key functional groups in organic synthesis due to their versatile reactivity. The carbon-halogen bond, particularly the carbon-iodine bond, is relatively weak and susceptible to nucleophilic substitution and various coupling reactions. This reactivity makes iodo-substituted compounds like (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine valuable precursors for introducing a wide range of functional groups.
The iodoethyl group can participate in reactions such as:
Nucleophilic Substitution: The iodide ion is an excellent leaving group, facilitating reactions with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
Coupling Reactions: Organoiodides are frequently used in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form complex molecular architectures.
This reactivity profile allows for the elaboration of the iodoethyl side chain into more complex functionalities, making it a strategic component for the construction of target molecules.
Justification for Focused Research on this compound as a Chiral Intermediate
The focused research on this compound stems from its potential as a versatile chiral building block for the synthesis of biologically active compounds. The combination of a stereochemically defined pyrrolidine core and a reactive iodoethyl side chain provides a powerful tool for medicinal chemists and synthetic organic chemists.
The synthesis of this chiral intermediate often starts from readily available chiral precursors, such as derivatives of amino acids like proline, ensuring the enantiopurity of the final product. mdpi.com The benzyl (B1604629) group serves as a common and readily removable protecting group for the pyrrolidine nitrogen, allowing for further synthetic manipulations at other positions of the molecule.
The primary justification for its use lies in its ability to serve as a precursor to a variety of substituted pyrrolidine derivatives. The iodoethyl moiety can be transformed into numerous other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. By utilizing this chiral intermediate, researchers can efficiently generate libraries of novel compounds with potential therapeutic applications.
Below is a table summarizing the key structural features of this compound and their significance in synthetic chemistry.
| Structural Feature | Significance in Synthesis |
| (R)-Chiral Center | Controls the stereochemistry of subsequent reactions and the final product, crucial for biological activity. |
| Pyrrolidine Ring | Provides a rigid scaffold present in many bioactive molecules. |
| Benzyl Protecting Group | Protects the nitrogen atom during synthesis and can be easily removed in later steps. |
| Iodoethyl Side Chain | Acts as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for molecular elaboration. |
Structure
3D Structure
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI Key |
RDNGYZZPFHTMLG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCI)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCI)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Benzyl 3 2 Iodoethyl Pyrrolidine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ox.ac.uk For (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine, several strategic disconnections can be envisioned.
A primary disconnection is the carbon-iodine bond, which suggests a precursor such as an alcohol or another leaving group that can be converted to the iodide. This leads back to (R)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine. This alcohol can be synthesized from the corresponding ester or carboxylic acid.
Further disconnection of the pyrrolidine (B122466) ring itself reveals several potential strategies. A C-N bond disconnection points towards an open-chain precursor, such as a 1,4-dihaloalkane and benzylamine, which could undergo a cyclization reaction. A more sophisticated approach involves disconnecting two bonds of the ring, which is common in cycloaddition strategies. For instance, a [3+2] cycloaddition between an azomethine ylide and an appropriate alkene dipolarophile offers a powerful method for constructing the pyrrolidine core. nih.gov Another key strategy involves disconnecting the C3-C4 bond, suggesting an intramolecular cyclization of a linear precursor, such as an amino alkene, which could be formed via a Michael addition.
These disconnections form the basis for the various synthetic approaches detailed below, each aiming to control the crucial stereochemistry at the C3 position.
Enantioselective and Diastereoselective Synthesis Approaches
Achieving the desired (R) configuration at the C3 stereocenter is the primary challenge in synthesizing the target molecule. Modern synthetic chemistry offers several powerful solutions, including chiral pool synthesis, asymmetric catalysis, and resolution techniques.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly suitable precursors for chiral pyrrolidines. nih.gov
(S)-Glutamic Acid: This amino acid is a common starting material for 3-substituted pyrrolidines. A typical sequence involves the reduction of both carboxylic acid groups to alcohols, followed by selective protection and activation of the hydroxyl groups to facilitate ring closure. The stereocenter from glutamic acid directly translates to the desired stereochemistry in the product.
(R)-Aspartic Acid: This amino acid can also serve as a chiral precursor for synthesizing 3-pyrrolidinyl derivatives. nih.gov
(S)-Proline: Although proline has a pre-formed pyrrolidine ring, its derivatives can be used to synthesize other substituted pyrrolidines. For example, L-proline has been used as a starting material for N-benzyl-2-substituted pyrrolidine derivatives. researchgate.net
The primary advantage of this strategy is the reliable transfer of stereochemistry from the starting material to the final product.
Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules without relying on stoichiometric chiral auxiliaries or substrates. nih.govgreyhoundchrom.comresearchgate.net
Organocatalysis: Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are highly effective catalysts for asymmetric reactions. nih.govgreyhoundchrom.com A key strategy for synthesizing the pyrrolidine ring involves an asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, followed by reductive cyclization. researchgate.net The organocatalyst controls the stereochemical outcome of the initial Michael addition, establishing the chiral center that is carried through to the final pyrrolidine product. researchgate.net Domino reactions, such as an aza-Michael/aldol (B89426) sequence, can also be employed to construct highly functionalized pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov
Metal-Catalyzed Methods: Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, are widely used in asymmetric synthesis. organic-chemistry.org For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) can be used to set the stereocenter in a linear precursor, which is then cyclized to form the pyrrolidine ring. nih.gov Another powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes, which directly yields highly substituted pyrrolidines with multiple stereocenters controlled by the chiral metal-ligand complex. nih.govnih.gov
| Method | Catalyst Type | Key Transformation | Stereocontrol |
| Organocatalysis | Proline Derivatives | Asymmetric Michael Addition | Iminium/Enamine Activation |
| Metal Catalysis | Pd, Rh, Cu Complexes | Asymmetric [3+2] Cycloaddition | Chiral Ligand |
| Metal Catalysis | Ir Complexes | Borrowing Hydrogen Annulation | Chiral Amine Ligand |
When a racemic mixture of a pyrrolidine precursor is synthesized, resolution methods can be employed to isolate the desired enantiomer.
Kinetic Resolution (KR): This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting, unconsumed starting material and a faster-forming product, both in enantioenriched form. researchgate.netnih.gov Enzymatic methods are particularly common. For example, lipases can selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine derivative, allowing for the separation of the acylated product and the remaining unreacted alcohol. whiterose.ac.uk Chemical methods, such as enantioselective acylation using chiral acylating agents, also provide an effective means for resolution. nih.gov
Dynamic Kinetic Resolution (DKR): An advancement on KR, DKR combines the selective reaction of one enantiomer with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This is often achieved by coupling an enzymatic resolution with a metal-catalyzed racemization process. researchgate.net For instance, a racemic amine precursor could be resolved using a lipase (B570770) for selective acylation while a palladium nanocatalyst facilitates the racemization of the unreacted amine. researchgate.net
| Resolution Method | Principle | Potential Yield | Key Reagent/Catalyst |
| Kinetic Resolution (KR) | Differential reaction rates of enantiomers | Max 50% (for one enantiomer) | Enzyme (e.g., Lipase), Chiral Acylating Agent |
| Dynamic Kinetic Resolution (DKR) | KR coupled with in-situ racemization | Theoretical 100% | Enzyme + Metal Catalyst (e.g., Pd) |
Key Reaction Steps and Conditions
The construction of the pyrrolidine ring is the central event in the synthesis. The choice of methodology dictates the specific reaction steps and conditions required.
Intramolecular Aza-Michael Cyclisation: This is a powerful method for forming the pyrrolidine ring from an acyclic precursor. rsc.orgresearchgate.net The strategy involves a nucleophilic attack of an amine onto an α,β-unsaturated carbonyl or nitro group within the same molecule. The starting material is typically an amino alkene, which can be prepared through various methods, including the asymmetric Michael addition described earlier. The cyclization is often promoted by a base and proceeds readily to form the five-membered ring. The stereochemistry established in the precursor is maintained during this cyclization step.
Iodocyclisation: While less common for the direct formation of the pyrrolidine ring from simple precursors, iodocyclisation reactions are pivotal for synthesizing iodine-containing heterocycles. In the context of the target molecule, an iodocyclisation could be envisioned starting from an unsaturated amine precursor, such as an N-benzyl homoallylic amine. Treatment with iodine (I₂) and a base like sodium bicarbonate would lead to the electrophilic addition of iodine to the double bond, followed by the intramolecular nucleophilic attack of the nitrogen atom to form the pyrrolidine ring and install an iodomethyl group at the C4 position. Subsequent modification would be required to achieve the 3-(2-iodoethyl) substitution pattern. More commonly, the iodoethyl side chain is installed after the formation of the pyrrolidine ring by converting a precursor functional group, such as a hydroxyl group (e.g., via an Appel reaction or by converting it to a tosylate followed by nucleophilic substitution with sodium iodide).
Introduction and Manipulation of the 2-Iodoethyl Moiety
The introduction of the 2-iodoethyl group at the C-3 position of the pyrrolidine ring is a pivotal step in the synthesis of the target compound. A common and effective strategy involves the conversion of a precursor alcohol, (R)-2-(1-benzylpyrrolidin-3-yl)ethanol, into the corresponding iodide. nih.gov This transformation is typically achieved through nucleophilic substitution reactions where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by an iodide ion.
One of the most widely employed methods for this conversion is the Appel reaction. chem-station.comwikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to their corresponding iodides under mild and neutral conditions. chem-station.comtandfonline.com The reaction proceeds via an alkoxyphosphonium salt intermediate. For the synthesis of this compound from (R)-2-(1-benzylpyrrolidin-3-yl)ethanol, the reaction mechanism is crucial for maintaining the stereochemical integrity of the chiral center. The Appel reaction is known to proceed via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon atom bearing the hydroxyl group. commonorganicchemistry.comnrochemistry.comjk-sci.com However, in the case of a 2-substituted ethanol (B145695) derivative, the reaction occurs at the primary hydroxyl group, which is not a stereocenter, thus preserving the stereochemistry at the C-3 position of the pyrrolidine ring.
A typical procedure involves the sequential addition of iodine and imidazole (B134444) to a solution of triphenylphosphine in a suitable solvent like dichloromethane (B109758) at 0 °C. nrochemistry.com After a short period, a solution of the alcohol precursor, (R)-2-(1-benzylpyrrolidin-3-yl)ethanol, is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The use of polymer-supported triphenylphosphine can simplify the purification process by allowing for the easy removal of the phosphine (B1218219) oxide byproduct through filtration. acs.org
The table below summarizes common reagent systems and conditions for the iodination of alcohols.
| Reagent System | Typical Solvents | Temperature | Key Features |
| PPh₃, I₂, Imidazole | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | Mild conditions, high yields. nrochemistry.comacs.org |
| PPh₃, I₂ | Acetonitrile (B52724) (MeCN), Ionic Liquids | Room temperature to reflux | Efficient, can be performed under solvent-free conditions with ionic liquids. tandfonline.com |
| PPh₃, Carbon Tetraiodide (CI₄) | Dichloromethane (DCM) | Room temperature | Alternative iodine source for the Appel reaction. wikipedia.org |
Benzylation and N-Substitution Reactions
The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine ring is a critical step that can be performed either before or after the formation of the 2-iodoethyl side chain. N-benzylation of a pyrrolidine derivative can be achieved through various methods, most commonly involving the reaction of the secondary amine with a benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base.
The choice of base is important to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the amine. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA). The reaction is typically carried out in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
In the context of synthesizing this compound, if the starting material is (R)-3-(2-iodoethyl)pyrrolidine, the N-benzylation would be the final step. The reaction conditions need to be carefully controlled to avoid side reactions, such as quaternization of the resulting tertiary amine or elimination reactions involving the iodoethyl group.
The following table outlines typical conditions for N-benzylation reactions.
| Benzylating Agent | Base | Solvent | Temperature |
| Benzyl bromide | K₂CO₃ | Acetonitrile (MeCN) | Room temperature to 60 °C |
| Benzyl chloride | Na₂CO₃, KI (catalyst) | Dimethylformamide (DMF) | Room temperature to 80 °C |
| Benzyl alcohol | Lewis Acid (e.g., BBr₃) | Dichloromethane (DCM) | Varies |
Recent advancements have also explored Lewis acid-promoted benzylation of aminopyridines with alcohols, which could potentially be adapted for pyrrolidine derivatives. chemrxiv.org
Optimization and Scale-up Considerations in Synthesis
Optimizing the synthetic route for this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters for optimization include reaction time, temperature, stoichiometry of reagents, and the choice of solvent and base.
For the iodination step via the Appel reaction, optimization may involve:
Reagent Stoichiometry: Fine-tuning the molar ratios of triphenylphosphine, iodine, and imidazole to minimize side products and ensure complete conversion of the alcohol.
Temperature Control: While the reaction is often initiated at 0 °C, the optimal temperature profile during the reaction can impact yield and purity.
Work-up Procedure: Developing an efficient work-up to remove triphenylphosphine oxide is critical. Using polymer-supported reagents or performing extractions with specific solvents can facilitate this. acs.org
For the N-benzylation step, optimization considerations include:
Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the reaction rate and the formation of byproducts. A systematic screening of different combinations is often necessary.
Control of Stoichiometry: Using a slight excess of the benzylating agent can drive the reaction to completion, but a large excess can lead to the formation of quaternary ammonium (B1175870) salts.
When scaling up the synthesis, several factors need to be addressed:
Heat Transfer: Both the iodination and benzylation reactions can be exothermic. Effective heat management is essential to maintain a consistent reaction temperature and prevent runaway reactions.
Mixing: Ensuring efficient mixing in larger reactors is critical for maintaining homogeneity and achieving consistent results.
Purification: Chromatographic purification, which is often used at the lab scale, may not be practical for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction become more important. The use of ionic liquids in the Appel reaction, for instance, has been shown to be effective, though recovery of the ionic liquid can be a challenge. tandfonline.com
Chemical Reactivity and Transformative Potential of R 1 Benzyl 3 2 Iodoethyl Pyrrolidine
Reactivity of the Iodoethyl Group as a Leaving Group
The carbon-iodine bond in the 2-iodoethyl side chain is the most labile site for nucleophilic attack. The iodine atom is an excellent leaving group, making this moiety highly susceptible to a range of transformations.
Nucleophilic Substitution Reactions
The primary alkyl iodide of (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine is an excellent electrophile for SN2 reactions. A wide variety of nucleophiles can displace the iodide ion, leading to the formation of a diverse array of 3-substituted pyrrolidine (B122466) derivatives. The general mechanism involves the backside attack of a nucleophile on the carbon atom attached to the iodine, resulting in an inversion of configuration if the carbon were chiral (though in this case, it is not).
Common nucleophiles that can be employed in these reactions include:
Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This reaction is fundamental for introducing new nitrogen-containing functionalities.
Azides: Sodium azide (B81097) is a common reagent to introduce the azido (B1232118) group, which can then be reduced to a primary amine or used in cycloaddition reactions.
Cyanides: The introduction of a nitrile group with reagents like sodium cyanide extends the carbon chain by one and provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Thiolates: Sulfur nucleophiles, such as sodium thiophenoxide, can be used to form thioethers.
Alkoxides and Phenoxides: Oxygen nucleophiles can form ethers, although this is less common due to potential competing elimination reactions.
The table below summarizes representative nucleophilic substitution reactions on the iodoethyl group.
| Nucleophile | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Amine (R₂NH) | Pyrrolidine | Tertiary Amine | Builds more complex polyamine structures. |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | Precursor to primary amines and triazoles. |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | Carbon chain extension and functional group interconversion. |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | Introduction of sulfur-containing moieties. |
Intramolecular Cyclization Reactions and Annulation
The presence of the nucleophilic pyrrolidine nitrogen in proximity to the electrophilic iodoethyl side chain allows for intramolecular cyclization, leading to the formation of fused bicyclic systems. This transformation is a powerful strategy for the synthesis of indolizidine alkaloids and related structures. The reaction proceeds via an intramolecular SN2 reaction, where the pyrrolidine nitrogen attacks the carbon bearing the iodine, displacing it and forming a new five-membered ring fused to the original pyrrolidine ring. This process is a type of annulation, where a new ring is constructed onto a pre-existing one.
The resulting bicyclic structure is an indolizidinium salt, which can be isolated or further reacted. The facility of this cyclization depends on factors such as the concentration of the substrate and the nature of the solvent. High dilution can favor the intramolecular pathway over intermolecular reactions.
This intramolecular cyclization is a key step in the synthesis of various natural products and their analogs. For instance, functionalized indolizidine scaffolds can be accessed through domino reactions that may involve an initial cyclization of a pyrrolidine derivative. nih.gov The synthesis of indolizidines is of significant interest due to their presence in a variety of biologically active natural products. nih.govresearchgate.nethud.ac.uk
Cross-Coupling and Other Metal-Mediated Transformations
The iodoethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of aryl, vinyl, and alkyl groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comwhiterose.ac.ukbeilstein-journals.orgnih.gov This allows for the formation of a new carbon-carbon bond, attaching a variety of substituents to the ethyl side chain. While Suzuki-Miyaura reactions are well-established for aryl and vinyl halides, their application to unactivated alkyl halides has been a more recent development. researchgate.net
Heck Reaction: The Heck reaction couples the alkyl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups. The mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
The table below provides an overview of potential cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst + Base | C(sp³)-C(sp²) | 3-(2-Arylethyl)pyrrolidine derivative |
| Heck | Alkene | Pd catalyst + Base | C(sp³)-C(sp²) | 3-(Butenyl)pyrrolidine derivative |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst + Base | C(sp³)-C(sp) | 3-(Butynyl)pyrrolidine derivative |
| Buchwald-Hartwig | Amine | Pd catalyst + Base | C(sp³)-N | 3-(2-Aminoethyl)pyrrolidine derivative |
Reactions Involving the Pyrrolidine Nitrogen Atom
The tertiary nitrogen atom of the pyrrolidine ring is nucleophilic and basic, and can participate in a variety of chemical reactions.
Quaternization: The nitrogen atom can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. researchgate.netnih.govresearchgate.net This reaction introduces a permanent positive charge on the nitrogen atom and can be used to modify the electronic and physical properties of the molecule. For example, reaction with methyl iodide would yield the corresponding N-benzyl-N-methyl-3-(2-iodoethyl)pyrrolidinium iodide.
N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. N-oxides are useful intermediates in organic synthesis and can undergo rearrangements or be used as mild oxidizing agents.
Acylation and Related Reactions: While the tertiary nitrogen is less nucleophilic than a primary or secondary amine, it can still react with highly reactive acylating agents. However, these reactions are less common for simple tertiary amines.
Transformations of the Benzyl (B1604629) Substituent
The N-benzyl group is a common protecting group for amines, and its removal is a frequent transformation in multi-step syntheses. There are several methods available for the debenzylation of N-benzylpyrrolidines, each with its own advantages and limitations.
Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. It involves the reaction of the N-benzylpyrrolidine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). nih.gov The reaction proceeds under relatively mild conditions and often gives high yields of the debenzylated product. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for substrates where the amine product might poison the catalyst. nih.gov
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a palladium catalyst. researchgate.net This method avoids the need for specialized high-pressure hydrogenation equipment.
Oxidative Debenzylation: The benzyl group can also be removed under oxidative conditions. Reagents such as ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can effect the cleavage of the N-benzyl bond. researchgate.net Oxidative methods using alkali metal bromides have also been reported. organic-chemistry.orgnih.gov These methods are useful when the molecule contains other functional groups that are sensitive to reduction. Visible-light-mediated oxidative debenzylation has also been developed as a mild alternative. mpg.de
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Room temperature to moderate heat, atmospheric to high pressure | Clean reaction, high yields, catalyst can be recycled. nih.gov | Requires specialized equipment for H₂ gas, may reduce other functional groups. |
| Transfer Hydrogenation | HCOOH, NH₄HCO₂, or cyclohexene; Pd/C | Typically refluxing in a suitable solvent | Avoids the use of H₂ gas. researchgate.net | May require higher temperatures. |
| Oxidative Debenzylation | CAN, DDQ, or NaBr/Oxone | Varies with reagent, often room temperature | Compatible with reducible functional groups. researchgate.netorganic-chemistry.orgnih.gov | Requires stoichiometric oxidant, can be less selective. |
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Role as a Chiral Building Block for Nitrogen Heterocycles
The structural framework of (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine is ideally suited for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast number of pharmacologically active compounds. sigmaaldrich.comresearchgate.net The pyrrolidine (B122466) ring is a common motif in numerous alkaloids and other natural products. baranlab.org The presence of the chiral center allows for the stereocontrolled synthesis of target molecules, which is crucial for their biological activity.
One of the prominent applications of this building block is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. researchgate.netnih.govresearchgate.net These classes of compounds are known for their diverse and significant biological activities. nih.govrsc.org The synthetic strategy often involves the intramolecular cyclization of the iodoethyl side chain onto a suitable nucleophile, which is typically derived from the pyrrolidine nitrogen after debenzylation or from a tethered functional group. This cyclization effectively constructs the fused bicyclic core characteristic of these alkaloids. The chirality at the C3 position of the pyrrolidine ring directly translates into the stereochemistry of the final alkaloid product, making it an efficient method for asymmetric synthesis.
Precursor in Total Synthesis Campaigns
The utility of this compound extends to its role as a key intermediate in the total synthesis of complex natural products. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often relies on the strategic use of chiral building blocks to install the desired stereochemistry efficiently. The pyrrolidine moiety is a central component in many secondary metabolites derived from both terrestrial and marine organisms. chim.it
For instance, this compound can be envisioned as a precursor for the synthesis of various alkaloids that feature a substituted pyrrolidine ring. The iodoethyl group provides a handle for further chemical transformations, such as carbon-carbon bond-forming reactions or nucleophilic substitutions, allowing for the elaboration of the molecular structure. The benzyl (B1604629) group on the nitrogen serves as a protecting group that can be readily removed at a later stage of the synthesis to enable further functionalization or cyclization reactions.
Design and Synthesis of Related Chiral Scaffolds and Analogs
Beyond its direct use in total synthesis, this compound is also instrumental in the design and synthesis of novel chiral scaffolds and analogs. semanticscholar.org The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the ability to generate a library of chiral analogs is of significant interest for drug discovery programs. nih.gov
Starting from this chiral building block, a variety of modifications can be introduced to create a diverse set of molecules. The iodide can be displaced by a wide range of nucleophiles to introduce different functional groups at the terminus of the ethyl side chain. Furthermore, the pyrrolidine ring itself can be functionalized at various positions. This versatility allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the discovery of new compounds with potentially interesting biological properties. These new molecules could be useful in the development of new pharmaceutical agents. nih.gov
Characterization and Structural Elucidation
Spectroscopic Techniques for Stereochemical and Structural Assignment
Spectroscopic analysis is fundamental to the characterization of (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information regarding the compound's structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen would show a singlet or a pair of doublets around 3.6 ppm. The protons of the pyrrolidine (B122466) ring and the iodoethyl side chain would appear in the upfield region, typically between 1.5 and 3.5 ppm. The diastereotopic nature of the protons on the pyrrolidine ring and the benzylic methylene group can lead to complex splitting patterns, providing valuable structural information.
¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, distinct signals would be expected for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbons of the iodoethyl side chain. The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. rsc.org For establishing the stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy is particularly important. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, which helps in assigning the relative configuration of the substituent at the chiral center (C3) of the pyrrolidine ring. acs.orgconicet.gov.arsci-hub.se
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |
| 3.62 | s | 2H | Benzylic (N-CH₂-Ph) |
| 3.25 - 3.15 | m | 2H | Iodoethyl (CH₂-I) |
| 3.10 - 2.95 | m | 1H | Pyrrolidine (N-CH₂) |
| 2.85 - 2.70 | m | 1H | Pyrrolidine (N-CH₂) |
| 2.60 - 2.45 | m | 1H | Pyrrolidine (CH) |
| 2.30 - 2.15 | m | 1H | Pyrrolidine (N-CH₂) |
| 2.10 - 1.95 | m | 1H | Pyrrolidine (CH₂) |
| 1.85 - 1.70 | m | 2H | Iodoethyl (CH₂) |
| 1.65 - 1.50 | m | 1H | Pyrrolidine (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₈IN). The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for N-benzylpyrrolidine derivatives often involve the cleavage of the benzyl group, leading to a characteristic benzyl cation (m/z 91) or a tropylium ion. researchgate.netresearchgate.net Another significant fragmentation would be the loss of the iodoethyl side chain or cleavage of the pyrrolidine ring. nih.govaip.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.
C-H stretching (aromatic): Peaks would appear just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzyl group. libretexts.org
C-H stretching (aliphatic): Strong absorptions would be observed in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the pyrrolidine ring and the ethyl side chain. libretexts.orglibretexts.org
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. vscht.cz
C-N stretching: This absorption typically appears in the 1000-1250 cm⁻¹ range.
C-I stretching: A weak to medium absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹, corresponding to the carbon-iodine bond.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |
| 1150 - 1050 | Medium | C-N Stretch |
| 740, 700 | Strong | Aromatic C-H Bend (oop) |
| 600 - 500 | Medium-Weak | C-I Stretch |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods are excellent for determining the structure and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The process provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of each atom. For a chiral compound like this compound, successful crystallization would allow for the determination of its crystal system and space group. mdpi.com
To establish the absolute configuration, anomalous dispersion effects are utilized. The presence of a heavy atom, such as iodine in this molecule, is particularly advantageous as it produces a significant anomalous scattering signal. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A value close to zero for the correct enantiomer confirms the assignment. mdpi.com
Although a specific crystal structure for this compound is not publicly available, the methodology is well-established for similar chiral pyrrolidine and alkaloid structures. iitkgp.ac.innih.govresearchgate.net The analysis would confirm the 'R' configuration at the C3 stereocenter of the pyrrolidine ring, providing definitive proof of the compound's stereochemical identity.
Theoretical and Computational Investigations
Computational Studies on Reaction Mechanisms and Transition States
While specific computational studies on the reaction mechanisms of (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine are not extensively documented in the literature, the well-established principles of computational organic chemistry allow for a detailed theoretical exploration of its likely reactive pathways. The primary reaction of interest for this molecule is its intramolecular cyclization to form a substituted indolizidine or a related bicyclic system. This transformation is anticipated to proceed via an intramolecular nucleophilic substitution (SN2) reaction, where the lone pair of the pyrrolidine (B122466) nitrogen acts as the nucleophile, and the iodine atom of the 2-iodoethyl group serves as the leaving group.
Computational methods, particularly density functional theory (DFT), are instrumental in modeling such SN2 reactions. mdpi.com These calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathways from the reactant to the product. A key objective of these studies is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for determining the reaction rate and stereochemical outcome.
For the intramolecular cyclization of this compound, computational modeling would focus on several key aspects:
Activation Energy Barrier: Calculation of the Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the kinetic feasibility of the cyclization. A lower activation barrier corresponds to a faster reaction rate.
Transition State Geometry: The geometry of the transition state reveals the atomic arrangement at the point of maximum energy. For an SN2 reaction, this would typically involve a trigonal bipyramidal arrangement around the carbon atom undergoing substitution. The precise bond lengths and angles in the transition state, as determined by computational methods, offer insights into the degree of bond formation and bond breaking.
Stereochemical Integrity: Since the starting material is chiral, an important question is whether the stereochemistry at the C3 position of the pyrrolidine ring is retained during the reaction. Computational studies can help to predict the stereochemical outcome by comparing the energies of different diastereomeric transition states.
Solvent Effects: The surrounding solvent can have a significant impact on the reaction mechanism and energetics. Computational models can incorporate solvent effects, either implicitly through continuum solvent models or explicitly by including individual solvent molecules in the calculation, to provide a more realistic description of the reaction environment.
While direct computational data for this compound is scarce, studies on analogous systems, such as the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, provide a framework for understanding the factors that govern these types of cyclization reactions. sci-hub.catsci-hub.cat
Conformational Analysis and Molecular Modeling
The three-dimensional shape of this compound is not static but rather exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule, as these will be the most populated at equilibrium and will likely dictate its chemical and physical properties. Molecular modeling techniques, ranging from rapid molecular mechanics (MM) methods to more accurate but computationally intensive quantum mechanics (QM) calculations, are employed for this purpose. researchgate.net
The conformational landscape of this compound is determined by the interplay of several structural features:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring will influence the preferred pucker. Computational methods can predict the relative energies of these different ring conformations.
Orientation of the Benzyl (B1604629) Group: The N-benzyl group can rotate and adopt different orientations relative to the pyrrolidine ring. The steric interactions between the benzyl group and the rest of the molecule will govern the preferred rotational conformers.
Conformation of the 2-Iodoethyl Side Chain: The C-C bond of the 2-iodoethyl side chain can also rotate, leading to different spatial arrangements of the iodine atom relative to the pyrrolidine ring. This is particularly important for the intramolecular cyclization reaction, as only certain conformations will allow the nitrogen nucleophile and the carbon-iodine bond to be in a suitable orientation for reaction.
A systematic conformational search can be performed using computational software to explore the potential energy surface of the molecule and identify all low-energy conformers. arxiv.orgnih.govresearchgate.netnih.gov For each conformer, its geometry can be optimized, and its relative energy can be calculated. The results of such an analysis can be presented in a table summarizing the key dihedral angles and relative energies of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| 1 | 0.00 | Calculated values would be inserted here |
| 2 | Calculated value | Calculated values would be inserted here |
| 3 | Calculated value | Calculated values would be inserted here |
This table is illustrative. The actual values would be obtained from a computational conformational analysis.
Prediction of Reactivity and Selectivity
Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of organic molecules. For this compound, these methods can be used to understand where and how the molecule is most likely to react. The prediction of reactivity is often based on the analysis of the molecule's electronic structure, as calculated by quantum chemical methods like DFT. nih.gov
Several key descriptors derived from these calculations can be used to predict reactivity:
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or orange) indicate areas of high electron density and are likely to be nucleophilic. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. An ESP map of this compound would be expected to show a region of negative potential around the nitrogen atom and a region of positive potential on the carbon atom attached to the iodine.
Fukui Functions: Fukui functions are a more quantitative measure of local reactivity derived from conceptual DFT. frontiersin.orgresearchgate.net They can be used to identify the most nucleophilic and electrophilic sites within a molecule. The Fukui function for nucleophilic attack (f+) will be largest at the most electrophilic site, while the Fukui function for electrophilic attack (f-) will be largest at the most nucleophilic site. For this compound, the f- index would be expected to be highest on the nitrogen atom, and the f+ index would be highest on the carbon atom bonded to the iodine.
These computational tools can also be used to predict the selectivity of reactions. For example, if there were multiple potential leaving groups or nucleophilic sites in the molecule, computational methods could be used to predict which reaction pathway would be favored by comparing the activation energies of the competing pathways.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine is centered on creating methodologies that are not only higher in yield but also superior in terms of environmental sustainability and operational efficiency. Current multi-step syntheses often rely on classical methods that can be resource-intensive. Emerging research is aimed at overcoming these limitations through innovative strategies.
A primary goal is the development of catalytic asymmetric routes to construct the chiral pyrrolidine (B122466) core. This would reduce the reliance on chiral pool starting materials and minimize stereoisomeric byproducts, thus improving atom economy. Furthermore, there is a significant push towards "one-pot" or tandem reaction sequences where multiple synthetic transformations are performed consecutively in a single reactor. This approach minimizes intermediate isolation and purification steps, leading to a substantial reduction in solvent waste and energy consumption. The adoption of greener solvents, bio-catalysis, and reagents derived from renewable feedstocks are also key aspects of making the synthesis more sustainable.
Expanding the Scope of Chemical Transformations
While this compound is a valuable intermediate, its full potential can be unlocked by broadening the range of chemical reactions it can undergo. The iodoethyl side chain is a particularly reactive handle, making it an excellent substrate for a variety of cross-coupling reactions. Future research will likely focus on leveraging this feature to a greater extent.
Exploration into Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions using the iodoethyl group will enable the introduction of a vast array of aryl, alkynyl, vinyl, and amino functionalities, respectively. This diversification is critical for creating libraries of novel compounds for biological screening. Another promising frontier is the selective C-H activation of the pyrrolidine ring itself. Developing catalytic systems that can functionalize the ring at specific positions without disturbing the existing stereocenter would open up unprecedented avenues for creating complex molecular architectures. Additionally, research into milder and more selective methods for N-debenzylation will be crucial for allowing the introduction of diverse substituents on the nitrogen atom, further expanding the accessible chemical space.
Integration with Flow Chemistry and Automated Synthesis Platforms
The convergence of chemical synthesis with advanced engineering technologies like flow chemistry and automation is set to revolutionize the production and utilization of molecules like this compound. researchgate.netnih.gov Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control can lead to significantly improved yields, higher purity, and enhanced safety, especially when dealing with unstable intermediates or highly exothermic reactions. uc.pt
Integrating the synthesis of this compound into a multi-step continuous flow process could dramatically increase production efficiency and scalability. researchgate.net Furthermore, coupling flow reactors with automated synthesis platforms allows for high-throughput screening of reaction conditions and the rapid generation of derivative libraries. These automated systems can perform, monitor, and optimize sequences of reactions, accelerating the discovery of new molecules with desired properties.
Exploration of its Use in Novel Catalytic Systems
The inherent chirality of the (R)-pyrrolidine scaffold makes it a privileged structure in the field of asymmetric catalysis. chemimpex.com A significant future direction for this compound is its use as a precursor for novel chiral ligands and organocatalysts.
By chemically modifying the iodoethyl side chain, a diverse array of bidentate or tridentate ligands can be synthesized. These new ligands, featuring unique steric and electronic properties, could then be complexed with various transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations. The objective would be to develop catalysts that exhibit high enantioselectivity and turnover numbers for challenging chemical reactions. Moreover, the pyrrolidine framework itself is central to many successful organocatalysts (e.g., proline and its derivatives). Future work could focus on converting this compound into novel organocatalysts for reactions such as asymmetric aldol (B89426) or Michael additions, providing a metal-free, more sustainable catalytic alternative.
Interactive Data Table: Potential Research Directions
| Research Area | Key Objective | Potential Methodologies | Expected Outcome |
| Sustainable Synthesis | Reduce step count and waste | One-pot tandem reactions; Biocatalysis | Higher overall yield; Lower Environmental (E)-Factor |
| Chemical Diversification | Create a library of novel analogues | Palladium-catalyzed cross-coupling; C-H activation | Access to new chemical entities for screening |
| Flow Chemistry | Improve reaction efficiency and scalability | Microreactor technology; Continuous processing | Increased throughput; Enhanced safety and purity |
| Asymmetric Catalysis | Develop new chiral ligands and organocatalysts | Ligand synthesis via side-chain modification | Catalysts with high enantioselectivity for new transformations |
Q & A
Q. How can the synthesis of (R)-1-benzyl-3-(2-iodoethyl)pyrrolidine be optimized?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or alkylation. For example, a modified procedure from Poluikova et al. (2016) can be adapted:
- Reaction Setup : Use microwave-assisted heating (e.g., 150°C in DMF) with stoichiometric equivalents of potassium carbonate to minimize side reactions .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to confirm intermediate formation.
- Purification : Extract with ethyl acetate (3×60 mL), wash with ammonium chloride to remove unreacted amines, and dry over MgSO₄ .
- Yield Improvement : Optimize equivalents of 2-iodoethylating agents and reaction time to enhance stereochemical purity.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate for phase separation, as described in pyrrolidine synthesis workflows .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to resolve stereoisomers.
- Recrystallization : Test solvents like dichloromethane/hexane mixtures for high-purity crystalline products .
Q. How should reaction progress be monitored during synthesis?
- Methodological Answer :
- TLC Analysis : Use UV-active spots or iodine staining to detect intermediates (e.g., Rf = 0.3–0.5 in ethyl acetate/hexane 1:4) .
- NMR Spectroscopy : Compare crude product spectra with reference data (e.g., δ 3.30–3.33 ppm for benzyl protons) to confirm structural integrity .
Q. What precautions are necessary for handling moisture-sensitive intermediates?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Solvent Drying : Pre-dry DMF over molecular sieves (4Å) and degas via freeze-pump-thaw cycles .
Q. Which spectroscopic methods are essential for basic characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 7.2–8.0 Hz for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ = 357.44 for related pyrrolidine derivatives) .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanism of this compound formation?
- Methodological Answer :
- Rate Constant Determination : Perform time-resolved NMR or GC-MS to measure substrate depletion.
- Arrhenius Analysis : Plot ln(k) vs. 1/T (K⁻¹) to derive activation energy (e.g., using data from hydroamination catalysis studies) .
- Isotope Effects : Compare reaction rates with deuterated analogs (e.g., D₂O solvent) to identify rate-limiting steps .
Q. What strategies resolve stereochemical ambiguities in NMR data for (R)-configured pyrrolidines?
- Methodological Answer :
- Chiral Derivatization : Use (S)-Mosher’s acid chloride to convert amines into diastereomers for ¹H NMR splitting analysis.
- X-Ray Crystallography : Refine crystal structures with SHELXL (e.g., space group P2₁2₁2₁) to confirm absolute configuration .
- Computational Modeling : Compare experimental NOESY data with DFT-calculated dihedral angles (e.g., Gaussian 16/B3LYP) .
Q. How can contradictions in mass spectrometry and elemental analysis data be addressed?
- Methodological Answer :
- High-Resolution MS : Use HRMS (Q-TOF) with <5 ppm error to distinguish isobaric interferences (e.g., C₁₈H₂₁NO₃S vs. C₁₉H₂₂ClNS) .
- Combustion Analysis : Cross-validate %N content (e.g., 7.5% experimental vs. 7.99% theoretical) to assess purity .
Q. What experimental designs assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
Q. How can catalytic pathways involving this compound be investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
